molecular formula C10H8Cl2O B093731 5,7-Dichloro-2-tetralone CAS No. 17556-20-6

5,7-Dichloro-2-tetralone

Cat. No. B093731
CAS RN: 17556-20-6
M. Wt: 215.07 g/mol
InChI Key: FVWUQJQHHIZJAI-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-tetralone is a chlorinated derivative of 2-tetralone, a compound that is structurally related to naphthalene with a ketone functional group in the second ring. While the provided papers do not directly discuss 5,7-Dichloro-2-tetralone, they do provide insights into the chemistry of related tetralone compounds, which can be used to infer properties and reactivity patterns of 5,7-Dichloro-2-tetralone.

Synthesis Analysis

The synthesis of tetralone derivatives often involves the functionalization of the tetralone ring system. For example, the synthesis of 5,7- and 6,7-dinitro-2-tetralones involves nitration reactions followed by cleavage of acetyl residues and oxidation steps . Similarly, 5,7-Dichloro-2-tetralone could be synthesized through chlorination of 2-tetralone under appropriate conditions. The papers also discuss the use of methoxy-substituted tetralones as intermediates in the synthesis of natural products, indicating that functionalized tetralones are versatile synthetic building blocks .

Molecular Structure Analysis

The molecular structure of 5,7-Dichloro-2-tetralone would feature a naphthalene core with a ketone group at the second position and chlorine atoms substituted at the 5 and 7 positions. This structure is likely to influence its reactivity, particularly in electrophilic aromatic substitution reactions where the ketone can direct incoming groups to the positions ortho and para to itself.

Chemical Reactions Analysis

Tetralone derivatives are known to participate in various chemical reactions. For instance, 5,8-Disubstituted 1-tetralone Mannich bases have been synthesized, indicating that tetralones can undergo Mannich reactions to yield compounds with neuroleptic and analgesic properties . The presence of electron-withdrawing groups such as chlorine in 5,7-Dichloro-2-tetralone would affect its reactivity in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,7-Dichloro-2-tetralone can be inferred from related compounds. Tetralones generally have high reactivity due to the ketone functionality, and substituents on the aromatic ring can further influence properties like melting point, boiling point, and solubility. The chloro groups in 5,7-Dichloro-2-tetralone would increase its density and possibly its melting point compared to unsubstituted tetralone. The papers suggest that substituted tetralones are important raw materials in the synthesis of various natural products, highlighting their significance in organic synthesis .

Safety and Hazards

Safety data sheets recommend using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas when handling 5,7-Dichloro-2-tetralone . It is advised against for medicinal, household, or other uses .

properties

IUPAC Name

5,7-dichloro-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWUQJQHHIZJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloro-2-tetralone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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